molecular formula C12H17NO3 B15303254 Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate

Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate

Cat. No.: B15303254
M. Wt: 223.27 g/mol
InChI Key: XRGBCMWQAQGUQN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a hydroxy-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate typically involves the esterification of 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of 2-amino-2-(4-oxo-3,5-dimethylphenyl)acetate.

    Reduction: Formation of ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)amine.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The aromatic ring may also participate in π-π interactions, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-amino-2-(4-hydroxyphenyl)acetate: Lacks the dimethyl substitution on the aromatic ring.

    Ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)propanoate: Contains a propanoate group instead of an acetate group.

Uniqueness

This compound is unique due to the presence of both hydroxy and amino groups on a dimethyl-substituted aromatic ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate

InChI

InChI=1S/C12H17NO3/c1-4-16-12(15)10(13)9-5-7(2)11(14)8(3)6-9/h5-6,10,14H,4,13H2,1-3H3

InChI Key

XRGBCMWQAQGUQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C(=C1)C)O)C)N

Origin of Product

United States

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